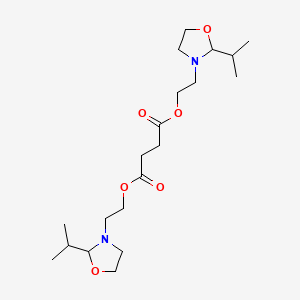
Butanedioic acid, 1,4-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate: is an organic compound with the molecular formula C20H36N2O6 It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(2-isopropyloxazolidin-3-yl)ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate typically involves the esterification of succinic acid with 2-(2-isopropyloxazolidin-3-yl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxazolidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for drug discovery .
Medicine: The compound’s derivatives are explored for their therapeutic potential. They may serve as lead compounds in the development of new medications targeting various diseases .
Industry: In the industrial sector, Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is used in the production of specialty chemicals and polymers. Its unique properties contribute to the development of high-performance materials .
Wirkmechanismus
The mechanism of action of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Bis(2-(2-isopropyl-1,3-oxazolidin-3-yl)ethyl) 1,2-hexanediylbiscarbamate: This compound shares a similar oxazolidinone structure but differs in the presence of a hexanediylbiscarbamate moiety.
Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate: Another similar compound with a hexane-1,6-diylbiscarbamate structure.
Uniqueness: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is unique due to its specific ester linkage to succinic acid, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
89911-10-4 |
|---|---|
Molekularformel |
C20H36N2O6 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] butanedioate |
InChI |
InChI=1S/C20H36N2O6/c1-15(2)19-21(9-13-27-19)7-11-25-17(23)5-6-18(24)26-12-8-22-10-14-28-20(22)16(3)4/h15-16,19-20H,5-14H2,1-4H3 |
InChI-Schlüssel |
BVIBOOQSAKCJIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1N(CCO1)CCOC(=O)CCC(=O)OCCN2CCOC2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)
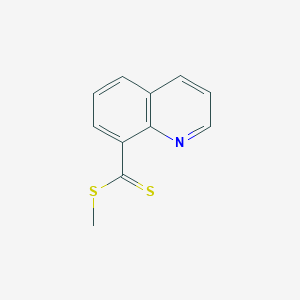
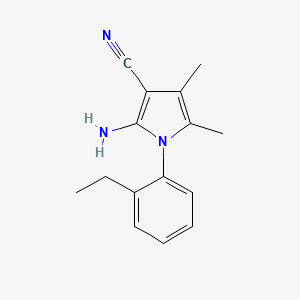

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
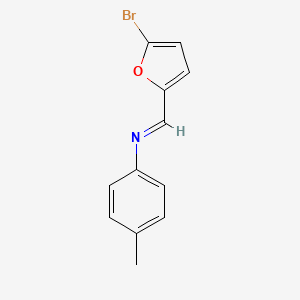

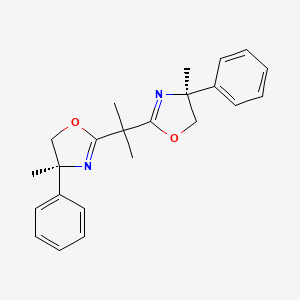
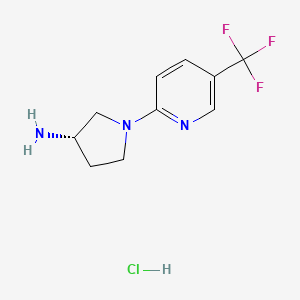
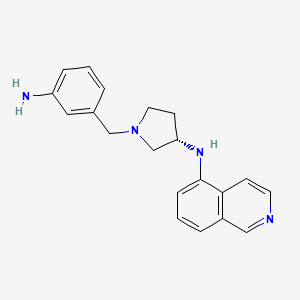
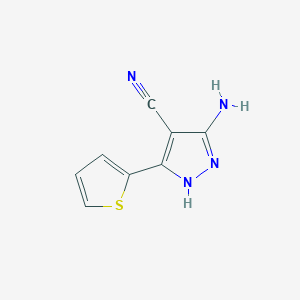
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
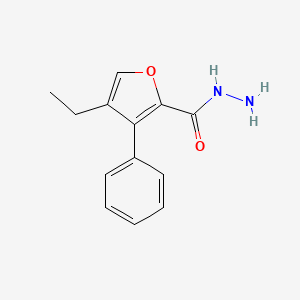
![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
